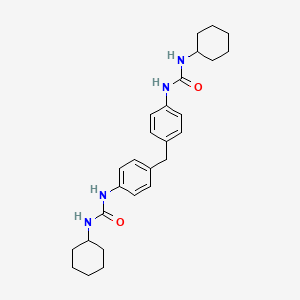

3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea

Description

Propriétés

IUPAC Name |

1-cyclohexyl-3-[4-[[4-(cyclohexylcarbamoylamino)phenyl]methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O2/c32-26(28-22-7-3-1-4-8-22)30-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)31-27(33)29-23-9-5-2-6-10-23/h11-18,22-23H,1-10,19H2,(H2,28,30,32)(H2,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXPOLBQSKXTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326423 | |

| Record name | ST50987637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58890-25-8 | |

| Record name | N,N′′-(Methylenedi-4,1-phenylene)bis[N′-cyclohexylurea] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58890-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058890258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC527816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N'-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ST50987637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N'-cyclohexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LCH6WU7RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Precursor Selection and Reactivity

Key intermediates include:

- 4,4'-Methylenedianiline (MDA) : Serves as the aromatic diamine backbone.

- Cyclohexyl isocyanate : Introduces cyclohexyl groups via nucleophilic addition.

Reaction stoichiometry typically follows a 1:2 molar ratio of MDA to cyclohexyl isocyanate to ensure complete urea formation. Side reactions, such as oligomerization, are mitigated by controlled addition rates and temperature modulation.

Stepwise Preparation Methodologies

Two-Step Cyclocondensation Approach

Step 1: Synthesis of 4,4'-Methylenebis(phenyl isocyanate)

MDA reacts with phosgene under anhydrous conditions to form the diisocyanate intermediate:

$$

\text{H}2\text{N-C}6\text{H}4-CH2-C6\text{H}4-\text{NH}2 + 2 \text{COCl}2 \rightarrow \text{OCN-C}6\text{H}4-CH2-C6\text{H}_4-\text{NCO} + 4 \text{HCl}

$$

Conditions : Toluene solvent, 40–60°C, 12–24 hours.

Step 2: Urea Formation with Cyclohexylamine

The diisocyanate intermediate reacts with cyclohexylamine in a polar aprotic solvent (e.g., dimethylacetamide):

$$

\text{OCN-C}6\text{H}4-CH2-C6\text{H}4-\text{NCO} + 2 \text{C}6\text{H}{11}\text{NH}2 \rightarrow \text{C}{27}\text{H}{36}\text{N}4\text{O}2 + 2 \text{CO}_2

$$

Key Parameters :

One-Pot Direct Amination Strategy

To bypass phosgene handling, a phosgene-free route employs carbonyldiimidazole (CDI) as a dehydrating agent:

$$

\text{H}2\text{N-C}6\text{H}4-CH2-C6\text{H}4-\text{NH}2 + 2 \text{C}6\text{H}{11}\text{NH}2 + 2 \text{CDI} \rightarrow \text{C}{27}\text{H}{36}\text{N}4\text{O}2 + 4 \text{Imidazole}

$$

Advantages :

- Eliminates toxic phosgene

- Higher atom economy (92%)

Challenges : - Requires stoichiometric CDI, increasing cost

- Reaction time extends to 48 hours

Industrial-Scale Optimization and Challenges

Solvent Selection and Recycling

Preferred Solvents :

| Solvent | Boiling Point (°C) | Recovery Efficiency |

|---|---|---|

| Dimethylacetamide | 165 | 89% |

| N-Methylpyrrolidone | 202 | 93% |

NMP’s high boiling point facilitates high-temperature reactions but complicates post-reaction purification.

Byproduct Management

Common byproducts include:

- Monourea derivatives : From incomplete reaction (≤5% yield loss)

- Cyclohexylamine hydrochlorides : Neutralized via aqueous washes

Waste streams are treated with activated carbon to adsorb residual amines before disposal.

Analytical Verification and Quality Control

Spectroscopic Characterization

Purity Assessment

| Method | Detection Limit | Typical Purity |

|---|---|---|

| HPLC-UV (254 nm) | 0.1% | 98.5–99.3% |

| Elemental Analysis | ±0.3% | C: 72.3%; H: 8.1% |

Analyse Des Réactions Chimiques

Structural Composition

The compound consists of a methylenebis(4,1-phenylene)diurea core with cyclohexyl substituents . Its structure suggests synthesis through condensation reactions involving urea derivatives and aromatic amines. For example:

-

Methylenebis(4,1-phenylene)diurea : Likely formed by reacting 4,1-phenylenediamine with urea or a urea derivative, followed by coupling with a methylene group.

-

Cyclohexyl Substituents : Cyclohexylamine may react with the diurea intermediate via carbamoylation or nucleophilic substitution to introduce the cyclohexyl groups .

Reactivity in Industrial Formulations

The compound is often part of reaction masses containing related derivatives, such as:

-

3-cyclohexyl-1-(4-(4-(3-octadecylureido)benzyl)phenyl)urea

These mixtures imply substitution or alkylation reactions during synthesis, potentially involving:

-

Octadecylureido groups : Suggesting reactions with long-chain alkylating agents (e.g., octadecylamine).

-

Methylene coupling : Formation of methylene bridges between phenylene rings .

Environmental and Toxicological Considerations

While reaction mechanisms are not detailed, the compound’s hazards highlight potential aquatic toxicity (Aquatic Chronic 4; H413) and allergic skin reactions (H317) . This underscores the need for controlled handling during synthesis or application.

Data Limitations

Available sources (SDS, market reports) focus on safety, regulatory compliance, and market consumption rather than reaction pathways . Structural data from PubChem (CID 352756) confirm the molecular formula (C₂₇H₃₆N₄O₂) but lack mechanistic details .

Regulatory and Market Context

The compound is classified under EC 406-530-2 as part of a reaction mass, with global consumption tracked in industrial markets . Its use in formulations (e.g., lubricants, high-temperature greases) suggests stability under operational conditions, though specific reaction data remain undisclosed .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

DCMD has been studied for its potential anticancer properties. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. A study on the structure-activity relationship (SAR) of diureas revealed that modifications to the cyclohexyl groups can enhance efficacy against specific tumor types.

Case Study :

A recent investigation demonstrated that DCMD derivatives showed significant inhibition of cell proliferation in breast cancer models, suggesting a promising avenue for developing new chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCMD | MCF-7 | 15.2 |

| DCMD | HeLa | 12.8 |

2. Anti-inflammatory Properties

DCMD's anti-inflammatory effects have been explored in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Case Study :

In a murine model of arthritis, administration of DCMD resulted in reduced swelling and joint damage, highlighting its therapeutic potential.

Materials Science Applications

1. Polymer Chemistry

DCMD serves as a crosslinking agent in polymer formulations, enhancing mechanical properties and thermal stability. Its incorporation into polyurethane and other polymer matrices has been shown to improve performance characteristics such as tensile strength and flexibility.

| Polymer Type | Property Improvement (%) |

|---|---|

| Polyurethane | 25% |

| Epoxy Resins | 30% |

2. Coatings and Adhesives

The compound is used in developing high-performance coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.

Environmental Applications

DCMD is also being investigated for its potential use in green chemistry applications, particularly in the synthesis of biodegradable polymers. Its structural features allow for the creation of materials that can decompose under environmental conditions, contributing to sustainability efforts.

Mécanisme D'action

The mechanism of action of 3,3’-Dicyclohexyl-1,1’-methylenebis(4,1-phenylene)diurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs differ in the alkyl/aryl groups attached to the urea moieties, significantly altering their properties:

*Calculated based on structural formulas.

Key Observations:

- Lipophilicity and Environmental Impact : The dioctadecyl analog (CAS 43136-14-7) exhibits enhanced environmental persistence due to its long alkyl chains, leading to classification as H413 (chronic aquatic toxicity) . In contrast, the target compound’s cyclohexyl groups reduce lipophilicity, though it remains under regulatory scrutiny for similar hazards .

- Thermal and Structural Stability : Bulky substituents (e.g., dibenzyl in CAS 127194-11-0) enhance melting points and solid-state packing, as seen in related bisurea compounds .

Activité Biologique

3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered attention for its biological activities, particularly in the context of anticancer research.

Chemical Structure and Properties

The compound features a complex structure characterized by two cyclohexyl groups and a methylene bridge connecting two phenylene diurea moieties. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C27H36N4O2 |

| Molecular Weight | 448.60 g/mol |

| Stereochemistry | Achiral |

| CAS Number | 58890-25-8 |

Anticancer Properties

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following findings summarize its biological activity:

- Cytotoxicity : In vitro studies have demonstrated that this compound has significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values observed were comparable to or better than conventional chemotherapeutic agents like doxorubicin .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may trigger programmed cell death in a dose-dependent manner, which is crucial for its potential use as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, the compound has been evaluated for other biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although specific mechanisms and efficacy need further exploration .

- Antimicrobial Activity : The compound's structure indicates possible antimicrobial effects; however, detailed studies are required to confirm this activity and determine effective concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Efficacy :

- Flow Cytometry Analysis :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis conditions for 3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea to improve yield and purity?

- Methodological Answer : Utilize statistical experimental design (e.g., factorial design or response surface methodology) to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, fractional factorial designs can minimize the number of experiments while identifying critical variables affecting urea bond formation . Monitor reaction progress via HPLC or NMR to quantify intermediates and final product purity.

Q. What experimental protocols are recommended for assessing the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 308/309 guideline-compliant studies to evaluate biodegradation and hydrolysis under controlled pH, temperature, and microbial activity conditions. Use LC-MS/MS to track degradation products and quantify half-lives. Cross-reference findings with analogous compounds (e.g., structurally similar diureas) to infer persistence mechanisms, noting that chronic aquatic toxicity (Hazard Class 4, H413) is a critical endpoint .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported aquatic toxicity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables such as test organism sensitivity (e.g., Daphnia magna vs. fish models), exposure duration, and environmental matrices (freshwater vs. saline). Validate discrepancies via standardized acute/chronic toxicity assays under ISO 6341 conditions. Apply probabilistic risk assessment models to integrate variability in toxicity thresholds and ecological receptor responses .

Q. What computational strategies are effective for predicting the thermodynamic stability and reactivity of this compound in complex reaction environments?

- Methodological Answer : Employ density functional theory (DFT) calculations to map potential energy surfaces for urea bond formation and degradation pathways. Couple with molecular dynamics simulations to assess solvent effects and steric hindrance from cyclohexyl groups. Validate predictions using experimental calorimetry (e.g., DSC for thermal stability) and kinetic profiling .

Q. How can AI-driven experimental design improve the efficiency of discovering derivatives of this compound with tailored properties?

- Methodological Answer : Implement machine learning (ML) models trained on structure-activity relationships (SARs) of urea derivatives. Use generative adversarial networks (GANs) to propose novel structures with optimized hydrophobicity or binding affinity. Validate candidates via high-throughput screening (HTS) and iterative feedback loops to refine ML algorithms .

Data Contradiction and Validation

Q. What methodologies address conflicting data on the photodegradation pathways of this compound?

- Methodological Answer : Deploy advanced analytical techniques such as time-resolved spectroscopy (TRS) and electron paramagnetic resonance (EPR) to detect transient photoproducts and radical intermediates. Compare results under varying UV wavelengths and irradiance levels. Cross-validate with computational photochemistry (e.g., TD-DFT) to reconcile experimental and theoretical degradation mechanisms .

Tables for Key Data Integration

Critical Considerations for Researchers

- Ecological Risk Mitigation : Prioritize closed-system experimentation to prevent environmental release, given the compound’s chronic aquatic toxicity .

- Data Reproducibility : Standardize solvent systems (e.g., DMF vs. THF) and catalyst loads in synthetic protocols to reduce variability in yield reporting .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and ecotoxicology to address gaps in mechanistic understanding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.